molecular formula C9H8ClNO3 B124625 1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE CAS No. 149809-26-7

1-(6-AMINO-1,3-BENZODIOXOL-5-YL)-2-CHLORO-ETHANONE

Cat. No.: B124625
CAS No.: 149809-26-7
M. Wt: 213.62 g/mol
InChI Key: PRSCCOTYRGOTJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone is an organic compound with the molecular formula C9H8ClNO3 and a molecular weight of 213.62 g/mol. This compound is primarily used for research purposes and is not intended for human or veterinary use.

Preparation Methods

The synthesis of 2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone involves several steps. One common method starts with 2’-acetylamino-4’,5’-methylenedioxy-2-chloroacetophenone. The procedure involves dissolving this compound in ethanol and adding concentrated hydrochloric acid dropwise at a low temperature. The reaction mixture is then heated at reflux for about an hour, followed by neutralization with sodium hydroxide and extraction with ethyl acetate. The organic layer is dried and concentrated to yield the desired product.

Chemical Reactions Analysis

2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone can undergo various chemical reactions, including:

    Substitution Reactions: The amino and chloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.

    Condensation Reactions: It can react with aldehydes or ketones to form Schiff bases or other condensation products.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in studies involving enzyme inhibition or as a probe in biochemical assays.

    Medicine: Research involving potential therapeutic applications, such as drug development, may utilize this compound.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone involves its interaction with specific molecular targets. The amino and chloro groups can form hydrogen bonds or participate in electrostatic interactions with enzymes or receptors, affecting their activity. The methylenedioxy group can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar compounds to 2’-Amino-2-chloro-4’,5’-(methylenedioxy)acetophenone include:

    2’-Amino-4’,5’-(methylenedioxy)acetophenone: Lacks the chloro group, which may affect its reactivity and interaction with molecular targets.

    2’-Chloro-4’,5’-(methylenedioxy)acetophenone: Lacks the amino group, which may influence its chemical properties and applications.

    4’,5’-(Methylenedioxy)acetophenone: Lacks both the amino and chloro groups, making it less reactive in certain types of chemical reactions.

Properties

CAS No.

149809-26-7

Molecular Formula

C9H8ClNO3

Molecular Weight

213.62 g/mol

IUPAC Name

1-(6-amino-1,3-benzodioxol-5-yl)-2-chloroethanone

InChI

InChI=1S/C9H8ClNO3/c10-3-7(12)5-1-8-9(2-6(5)11)14-4-13-8/h1-2H,3-4,11H2

InChI Key

PRSCCOTYRGOTJG-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C(=O)CCl)N

Synonyms

Ethanone, 1-(6-amino-1,3-benzodioxol-5-yl)-2-chloro- (9CI)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 2'-acetylamino-4',5'-methylenedioxy-2-chloroacetophenone (0.9 g, 3.53 mmol) or an equivalent amount of 2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone in ethanol (60 mL) at about 5° C. is added, dropwise, conc. HCI (12.5 mL, 149.7 mmol). The reaction mixture is then heated at reflux for about an hour, then poured over 2 N NaOH/ice (80 mL/60 g) and washed with ethyl acetate (3 ×70 mL). The organic portions are combined and washed with brine (50 mL), dried (anhydrous sodium sulfate) and concentrated in vacuo to yield a greenish-yellow solid. This solid is recrystallized from ethyl acetate/isopropanol/hexane, treated with activated charcoal, to yield 2'-amino-4',5'-methylenedioxy-2-chloroacetophenone (0.39 g, 52% of theory).
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaOH ice
Quantity
80 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 2'-acetylamino-4',5'-methylenedioxy-2-chloroacetophenone (0.9 g, 3.53 mmol) or an equivalent amount of 2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone in ethanol (60 mL) at about 5° C. is added, dropwise, conc. HCl (12.5 mL, 149.7 mmol). The reaction mixture is then heated at reflux for about an hour, then poured over 2N NaOH/ice (80 mL/60 g) and washed with ethyl acetate (3×70 mL). The organic portions are combined and washed with brine (50 mL), dried (anhydrous sodium sulfate) and concentrated in vacuo to yield a greenish-yellow solid. This solid is recrystallized from ethyl acetate/isopropanol/hexane, treated with activated charcoal, to yield 2'-amino-4',5'-methylenedioxy-2-chloroacetophenone (0.39 g, 52% of theory).
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
2'-pivoylamino-4',5'-methylenedioxy-2-chloroacetophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
12.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
NaOH ice
Quantity
80 mL
Type
reactant
Reaction Step Three

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